Benzo(b)thiophene-2-ethylamine, 5-chloro-, hydrochloride
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Overview
Description
Benzo(b)thiophene-2-ethylamine, 5-chloro-, hydrochloride is a chemical compound belonging to the class of benzo[b]thiophenes These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(b)thiophene-2-ethylamine, 5-chloro-, hydrochloride typically involves the following steps:
Formation of the Benzo[b]thiophene Core: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Ethylamine Group: The ethylamine group can be introduced through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkyl halides, and nucleophiles under various conditions depending on the specific reaction.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amines or thiols.
Substitution: Formation of substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Benzo(b)thiophene-2-ethylamine, 5-chloro-, hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzo(b)thiophene-2-ethylamine, 5-chloro-, hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: The parent compound without the ethylamine and chlorine substituents.
Benzo[b]thiophene-2-ethylamine: Lacks the chlorine substituent.
Benzo[b]thiophene-5-chloro: Lacks the ethylamine group.
Uniqueness
Benzo(b)thiophene-2-ethylamine, 5-chloro-, hydrochloride is unique due to the presence of both the ethylamine and chlorine substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
23799-79-3 |
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Molecular Formula |
C10H11Cl2NS |
Molecular Weight |
248.17 g/mol |
IUPAC Name |
2-(5-chloro-1-benzothiophen-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H10ClNS.ClH/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12;/h1-2,5-6H,3-4,12H2;1H |
InChI Key |
PXTQVCRFIWDTSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)CCN.Cl |
Origin of Product |
United States |
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